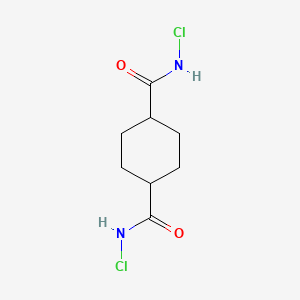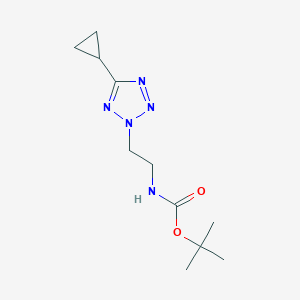![molecular formula C15H8Br2Cl2N2O3S B13931882 3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-86-8](/img/structure/B13931882.png)
3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, acylation, and thiolation reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the hazardous reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe, enzyme inhibitor, or ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: A simpler analog with similar bromine substitution but lacking the additional functional groups.
2,5-Dichlorobenzoic acid: Contains chlorine atoms but lacks the bromine and thiourea moieties.
3,5-Dibromo-2-hydroxybenzoic acid: Similar bromine substitution with a hydroxyl group instead of the thiourea and dichlorobenzoyl groups.
Uniqueness
3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
586391-86-8 |
|---|---|
Molecular Formula |
C15H8Br2Cl2N2O3S |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
3,5-dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2Cl2N2O3S/c16-6-3-9(14(23)24)12(10(17)4-6)20-15(25)21-13(22)8-5-7(18)1-2-11(8)19/h1-5H,(H,23,24)(H2,20,21,22,25) |
InChI Key |
XFSBGZUKWWFYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


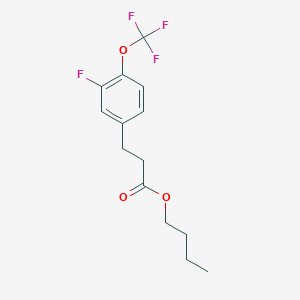
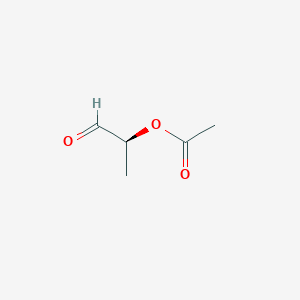

![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
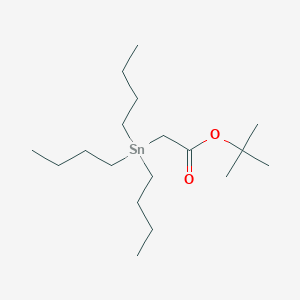

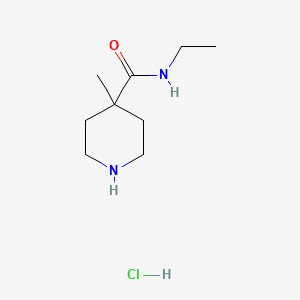
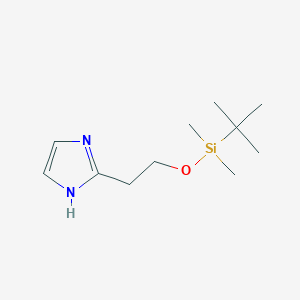
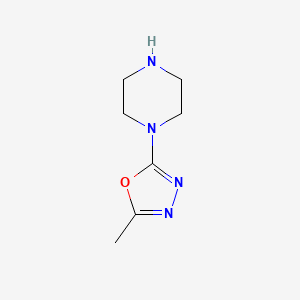

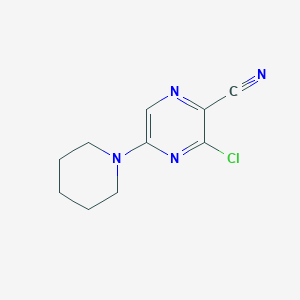
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
